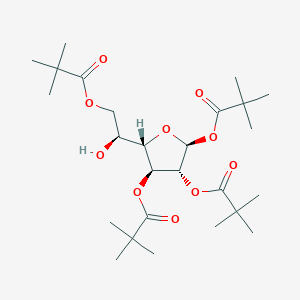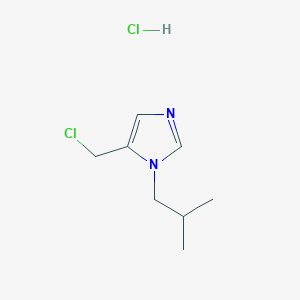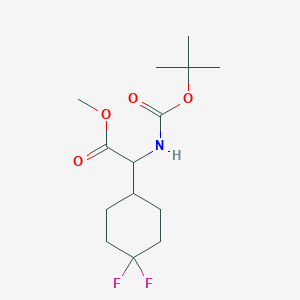
N-methoxy-N-methylnaphthalene-1-carboxamide
Overview
Description
N-methoxy-N-methylnaphthalene-1-carboxamide, or MOMCN, is a heterocyclic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 217–218°C and a molecular weight of 178.20 g/mol. MOMCN has a variety of properties that make it useful in a range of applications, including its low toxicity, its ability to act as a catalyst, and its ability to form strong complexes with other molecules.
Scientific Research Applications
Bioactivity and Molecular Surface Analysis :
- A study by Michnová et al. (2019) investigated the bioactivity of a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides. These compounds demonstrated potential as anti-invasive agents and showed activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. They also inhibited photosynthetic electron transport in spinach chloroplasts and exhibited no cytotoxic effect at concentrations greater than 30 µM (Michnová et al., 2019).
Photosynthesis-Inhibiting Activity :
- Kos et al. (2021) and (2020) prepared a series of hydroxynaphthalene-2-carboxanilides, including methoxy-substituted compounds, which demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts. These findings suggest their potential use in studying photosynthesis and possibly in developing herbicides (Kos et al., 2021), (Kos et al., 2020).
Antimicrobial and Herbicidal Applications :
- Goněc et al. (2013) studied a series of 2-hydroxynaphthalene-1-carboxanilides, finding them effective against various bacterial strains and Mycobacterium species. Some compounds exhibited potent antibacterial and antimycobacterial activity, comparable or superior to standard drugs like ampicillin or isoniazid. Their ability to inhibit photosynthetic electron transport was also noted, suggesting possible herbicidal applications (Goněc et al., 2013).
Chemical Synthesis and Reactivity :
- Various studies have focused on the synthesis and chemical properties of naphthalene carboxamide derivatives. For instance, Lee and Park (2002) discussed the preparation of N-methoxy-N-methylamides, highlighting their use as effective acylating agents in chemical synthesis (Lee & Park, 2002).
Potential in Cancer Research :
- Lokhande et al. (2008) synthesized a novel class of N-substituted-6-methoxynaphthalene-2-carboxamides and evaluated them as potential chemosensitizing agents for cancer. This research indicates the potential application of such compounds in cancer treatment (Lokhande et al., 2008).
Structural and Mechanistic Studies :
- Studies such as those by Sim et al. (2008) have explored the kinetics and mechanisms of reactions involving naphthalene carboxamide derivatives, providing deeper insight into their chemical behavior and potential applications (Sim et al., 2008).
properties
IUPAC Name |
N-methoxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCHFRDVIJOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


palladium(II)](/img/structure/B3117698.png)
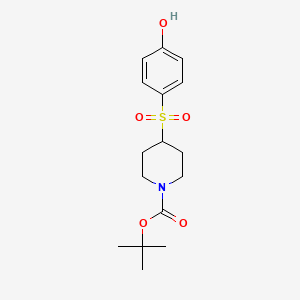
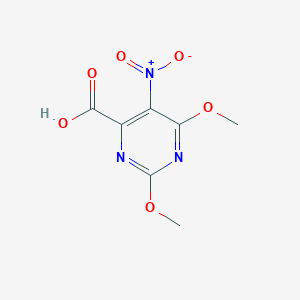


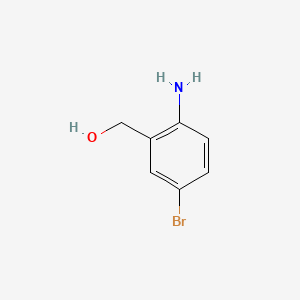
![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)
